N-(2-oxooxolan-3-yl)tetradecanamide, also known by its chemical formula , is a compound characterized by the presence of a tetrahydrofuran ring and an amide functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is classified as a monocarboxylic acid amide, specifically a derivative of tetradecanamide, with modifications that enhance its reactivity and functional properties.
N-(2-oxooxolan-3-yl)tetradecanamide falls under the category of organic compounds, specifically amides. Its structure includes a long-chain fatty acid moiety (tetradecanoic acid) linked to an oxo-substituted tetrahydrofuran ring. This classification is significant for understanding its chemical behavior and potential applications in various chemical reactions.
The synthesis of N-(2-oxooxolan-3-yl)tetradecanamide typically involves several key steps:
The synthesis often requires specific reaction conditions, including controlled temperatures, solvent choices, and catalysts to optimize yield and purity. For instance, using solvents like dichloromethane or ethanol can facilitate the esterification process, while catalysts such as sulfuric acid may be employed to enhance reaction rates.
The molecular structure of N-(2-oxooxolan-3-yl)tetradecanamide features:
The InChI representation of this compound is:
This structural complexity contributes to its reactivity and potential interactions in biological systems.
The molecular weight of N-(2-oxooxolan-3-yl)tetradecanamide is approximately 303.46 g/mol. The presence of both hydrophilic (amide and hydroxy) and hydrophobic (long carbon chain) regions in its structure suggests amphiphilic characteristics that may influence its solubility and interaction with biological membranes .
N-(2-oxooxolan-3-yl)tetradecanamide can undergo various chemical reactions due to the presence of functional groups:
Common reagents for these reactions include:
These reactions allow for the modification of N-(2-oxooxolan-3-yl)tetradecanamide into various derivatives that may have enhanced biological activity or different physicochemical properties .
The mechanism of action for N-(2-oxooxolan-3-y)tetradecanamide primarily involves its interaction with biological molecules due to its amphiphilic nature. The long hydrophobic chain allows it to integrate into lipid membranes, while the polar functional groups can engage in hydrogen bonding with proteins or nucleic acids.
This dual nature may facilitate its use as a drug delivery vehicle or as a component in formulations aimed at enhancing bioavailability or targeting specific tissues in therapeutic applications.
N-(2-oxooxolan-3-y)tetradecanamide is expected to exhibit:
Chemical properties include:
Relevant analyses often involve spectroscopy techniques (NMR, IR) to elucidate structural features and confirm purity during synthesis .
N-(2-oxooxolan-3-y)tetradecanamide has potential applications in:
N-(2-oxooxolan-3-yl)tetradecanamide, systematically termed 3-oxotetradecanoyl-homoserine lactone (3-oxo-C14-HSL), is a specialized N-acyl homoserine lactone (AHL) integral to quorum sensing (QS) in Gram-negative bacteria. AHLs serve as autoinducer molecules, enabling bacteria to assess population density and synchronize gene expression. Structurally, 3-oxo-C14-HSL features a 14-carbon acyl chain with a 3-oxo modification, which enhances receptor-binding specificity [1] [7]. This compound is synthesized by LuxI-type synthases (e.g., RpaI in Rhodopseudomonas palustris), which utilize S-adenosylmethionine (SAM) and fatty acid biosynthesis intermediates [1]. In Bradyrhizobium spp., 3-oxo-C14-HSL coordinates symbiotic interactions with legume hosts, facilitating nodulation and nitrogen fixation—processes requiring high cell density for efficiency [5]. Its extended acyl chain promotes membrane permeability and environmental stability, allowing sustained signaling in complex microbial communities [7].
The biological activity of 3-oxo-C14-HSL is mediated through its binding to LuxR-type transcriptional regulators, such as LasR in P. aeruginosa and TraR in Agrobacterium tumefaciens. Upon reaching a threshold concentration, 3-oxo-C14-HSL diffuses into the cytosol and binds to the N-terminal ligand-binding domain of LuxR proteins. This binding induces a conformational shift, enabling dimerization and DNA binding to lux-type promoter elements [4]. Structural studies reveal that the 3-oxo group and acyl chain length are critical for high-affinity interactions:
Table 1: Binding Affinity of 3-oxo-C14-HSL to LuxR-Type Receptors
Receptor | Organism | Binding Affinity (Kd, nM) | Key Structural Determinants |
---|---|---|---|
LasR | P. aeruginosa | 15.2 ± 1.8 | 3-oxo group, C14 acyl chain |
TraR | A. tumefaciens | 8.7 ± 0.9 | 3-oxo group, hydrophobic core |
RhlR | P. aeruginosa | >500 (weak) | Prefers shorter chains (C4) |
Data derived from synthetic ligand studies [4] [8]
In pathogens like P. aeruginosa, 3-oxo-C14-HSL governs the expression of virulence determinants through hierarchical QS circuits. Upon binding LasR, the 3-oxo-C14-HSL-LasR complex activates transcription of:
Table 2: Virulence Factors Modulated by 3-oxo-C14-HSL in P. aeruginosa
Virulence Factor | Function | Fold Change vs. AHL-Deficient Mutant |
---|---|---|
Elastase (LasB) | Tissue degradation | 2.5 ± 0.3 |
Pyocyanin | Reactive oxygen species generator | 1.8 ± 0.2 |
Biofilm formation | Antibiotic resistance | 40% increase in biomass |
Rhamnolipids | Surfactant activity | 2.1 ± 0.4 |
Data from transcriptomic and phenotypic assays [6] [10]
The activation of QS-controlled genes by 3-oxo-C14-HSL is concentration-dependent and exhibits nonlinear kinetics. In P. aeruginosa, the threshold for lasB expression is ~50 nM, coinciding with cell densities of >107 CFU/mL [6]. This sharp transition is enabled by:
Table 3: Threshold Concentrations for Gene Activation by 3-oxo-C14-HSL
Organism | Target Gene/Pathway | Threshold Concentration | Biological Outcome |
---|---|---|---|
P. aeruginosa | lasI/lasR operon | 10–50 nM | Virulence activation |
Bradyrhizobium sp. | Nodulation genes | 5–20 nM | Symbiotic nodulation |
E. coli | sdiA-regulated biofilm genes | 100 nM | Enhanced adhesion |
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